3-(Trifluoromethyl)pyridin-4-OL
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Overview
Description
3-(Trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the third position and a hydroxyl group at the fourth position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group contributes to the lipophilicity, metabolic stability, and bioavailability of the compound, while the pyridine ring can participate in various interactions with biological targets.
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The presence of the trifluoromethyl group in a compound is known to enhance its metabolic stability and bioavailability .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyridin-4-OL plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to altered metabolic pathways and changes in the bioavailability of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with cytochrome P450 enzymes results in enzyme inhibition, which can affect the metabolism of other substrates . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biological activities, which may contribute to the compound’s overall effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in the use of this compound for therapeutic and experimental purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of reactive intermediates and metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) may facilitate the cellular uptake and efflux of this compound, influencing its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum, mitochondria, and lysosomes, where it can exert its effects on cellular function . This localization is critical for its activity, as it allows this compound to interact with specific biomolecules and participate in various biochemical processes within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-3-fluoropyridine, is reacted with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridin-4-OL may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(Trifluoromethyl)pyridin-4-one, while nucleophilic substitution can produce various trifluoromethylated pyridine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-OL
- 3,4-Difluoropyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
3-(Trifluoromethyl)pyridin-4-OL is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridine derivatives. The compound’s unique structure also contributes to its diverse range of applications in various fields .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXWBBIYBYVOPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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